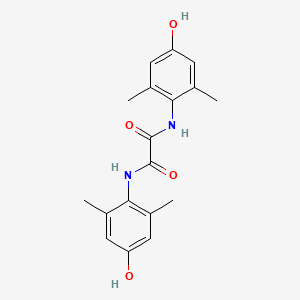
N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide” is an organic compound with the molecular formula C18H20N2O4 . It is used as an intermediate in organic synthesis and pharmaceuticals .
Synthesis Analysis
The synthesis of “N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide” can be achieved by reacting a phenylamine compound, which has two amino groups and two hydroxyl groups, with oxalic diethyl ester . This synthesis can be carried out under anhydrous conditions, in an appropriate solvent, and the reaction can be promoted by heating or the use of a catalyst .Molecular Structure Analysis
The molecular structure of “N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide” consists of 18 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The InChI key for this compound is VGDOSNKYJILNDC-UHFFFAOYSA-N .Chemical Reactions Analysis
“N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide” is used as an intermediate in the synthesis of 1-Naphthol-d7 (d6 Major), which is the isotope labelled analog of 1-Naphthol, a compound commonly used in the manufacturing of dyes, intermediates, synthetic perfumes .Physical And Chemical Properties Analysis
“N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide” is a solid at room temperature . It has a molecular weight of 328.36 g/mol . The predicted density of this compound is 1.337±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Catalytic Systems and Hydroxylation
N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide has been explored in the field of catalysis. A study by Xia et al. (2016) demonstrated its use in a copper-catalyzed system for hydroxylation of (hetero)aryl halides under mild conditions. This research highlights the efficiency of this compound in catalytic reactions, facilitating the hydroxylation of various (hetero)aryl chlorides, bromides, and iodides at relatively low temperatures and catalytic loadings (Xia et al., 2016).
Polymer Synthesis and Modification
In the field of polymer science, the compound has been utilized in various synthetic processes. Percec and Wang (1990) explored its role in the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) through radical-cation phase transfer catalyzed polymerization. This research provides insights into the potential use of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide in modifying and enhancing polymer properties (Percec & Wang, 1990).
Synthesis of Derivatives and Analgesic Activity
The compound has also been a focal point in synthesizing novel derivatives with potential medicinal applications. Kulakov et al. (2017) investigated the synthesis of bis(3,4-dihydroquinoxalin-2(1H)-one) and bis(3,4-dihydro-2H-1,4-benzoxazin-2-one) derivatives from N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide. The synthesized derivatives exhibited significant analgesic activity, suggesting the compound's relevance in pharmaceutical research (Kulakov et al., 2017).
Eigenschaften
IUPAC Name |
N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-9-5-13(21)6-10(2)15(9)19-17(23)18(24)20-16-11(3)7-14(22)8-12(16)4/h5-8,21-22H,1-4H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDOSNKYJILNDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C(=O)NC2=C(C=C(C=C2C)O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2947267.png)
![N-[2-(1,3,4-Thiadiazol-2-ylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2947268.png)
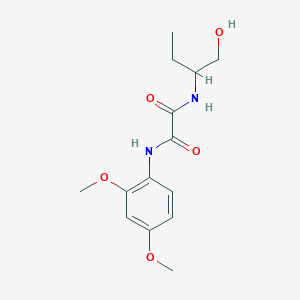
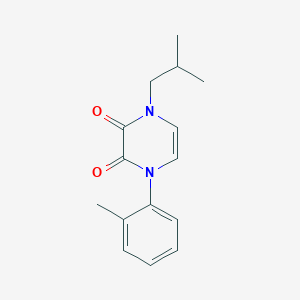
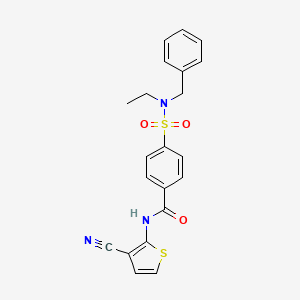
![methyl 6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2947275.png)
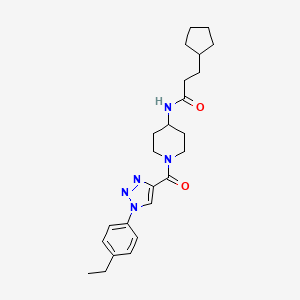
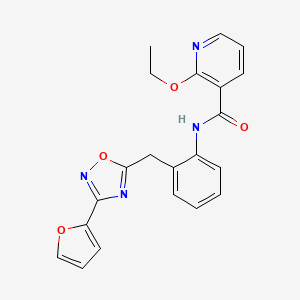
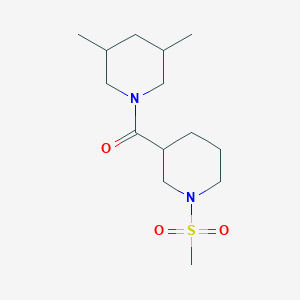
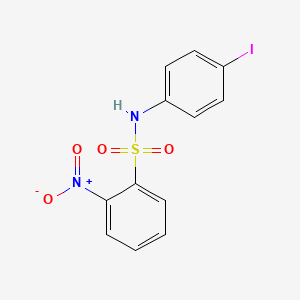

![N-(3-fluorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2947287.png)
![(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2947289.png)